molecular formula C6H13NO B3150080 3-Amino-3-cyclopropylpropan-1-ol CAS No. 683220-79-3

3-Amino-3-cyclopropylpropan-1-ol

Cat. No.: B3150080
CAS No.: 683220-79-3
M. Wt: 115.17 g/mol
InChI Key: UELSFEZAVWXJFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-3-cyclopropylpropan-1-ol is an organic compound with the molecular formula C6H13NO It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a cyclopropyl-substituted propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-cyclopropylpropan-1-ol typically involves the reaction of cyclopropylcarbinol with ammonia or an amine under controlled conditions. One common method includes the use of cyclopropylcarbinol and ammonia in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions. The reaction is carried out at elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-cyclopropylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include alkyl halides and acid chlorides.

Major Products Formed:

    Oxidation: Formation of cyclopropyl ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

3-Amino-3-cyclopropylpropan-1-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-3-cyclopropylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups enable the compound to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 3-Amino-1-cyclopropylpropan-1-ol
  • 3-Amino-3-cyclopropylpropan-1-ol hydrochloride

Comparison: Compared to similar compounds, this compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its cyclopropyl group provides rigidity and stability, making it a valuable scaffold in medicinal chemistry and other applications.

Properties

IUPAC Name

3-amino-3-cyclopropylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-6(3-4-8)5-1-2-5/h5-6,8H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELSFEZAVWXJFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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